molecular formula C4H5NS B1212942 4-Methylthiazole CAS No. 693-95-8

4-Methylthiazole

Cat. No. B1212942
CAS RN: 693-95-8
M. Wt: 99.16 g/mol
InChI Key: QMHIMXFNBOYPND-UHFFFAOYSA-N
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Description

4-Methylthiazole (MT) is a heterocyclic organic compound with the chemical formula C₄H₅NS. It belongs to the thiazole family, characterized by a five-membered ring containing both nitrogen and sulfur atoms. MT is found in various natural sources and plays a significant role in drug discovery and development .


Molecular Structure Analysis

The molecular structure of 4-Methylthiazole consists of a five-membered ring containing one nitrogen (N) and one sulfur (S) atom. The methyl group (CH₃) is attached to the thiazole ring. The arrangement of atoms and bond angles can be further elucidated using computational methods such as density functional theory (DFT). The polarizability and first hyperpolarizability values suggest potential non-linear optical behavior in MT .


Chemical Reactions Analysis

4-Methylthiazole can participate in various chemical reactions due to its functional groups. These reactions include nucleophilic substitutions, electrophilic additions, and ring-opening reactions. Researchers explore these transformations to modify MT for specific applications, such as drug design or material synthesis .

Scientific Research Applications

Drug Discovery and Development

  • Application : 4-Methylthiazole compounds (MTs) are synthesized and studied for their potential as drug molecules. Heterocyclic compounds like MTs are extensively found in nature and are vital for life’s processes, making them invaluable in the field of drug discovery and development .
  • Methods : Various techniques, including proton and carbon NMR, mass spectrometry, FT-IR, and UV spectroscopy, are employed to perform an in-depth characterization of the MTs . The molecular structures of the synthesized substances are investigated using density functional theory (DFT) with 6-311++G (d,p) as the basis set .
  • Results : The anti-inflammatory and anti-diabetic properties of MTs are evaluated using protein denaturation and α-amylase inhibitory methods, respectively. Remarkably, the MTs demonstrated greater effectiveness compared to the standard drugs diclofenac and acarbose, respectively, indicating their potential as potent therapeutics for inflammation and diabetes treatment .

Material Science and Catalysis Research

  • Application : 4-Methylthiazole’s ability to form complexes with various metal ions, such as cobalt, zinc, and copper, opens doors in the realm of material science and catalysis research . These complexes could pave the way for the development of novel materials with unique properties like conductivity or magnetism .
  • Methods : The method of application or experimental procedures for this application is not specified in the source .
  • Results : The potential results or outcomes obtained from this application are not specified in the source .

Synthetic Chemistry

  • Application : Scientists are exploring the exciting prospect of using 4-Methylthiazole as a building block to create synthetic mimics of enzymes . These biomimetic catalysts could offer sustainable and efficient alternatives for various industrial processes, from bioremediation to the production of essential chemicals .
  • Methods : The method of application or experimental procedures for this application is not specified in the source .
  • Results : The potential results or outcomes obtained from this application are not specified in the source .

Antioxidant and Anti-inflammatory Applications

  • Application : 4-Methylthiazole derivatives have been found to exhibit antioxidant and anti-inflammatory properties . These properties make them potential candidates for the development of new therapeutic agents for diseases associated with oxidative stress and inflammation .
  • Methods : The antioxidant and anti-inflammatory activities of 4-Methylthiazole derivatives are evaluated using various in vitro assays .
  • Results : The 4-Methylthiazole derivatives demonstrated greater effectiveness compared to standard drugs, indicating their potential as potent therapeutics for inflammation treatment .

Synthesis of Ionic Liquids

  • Application : 4-Methylthiazole is used in the synthesis of 3-butyl-4-methylthiazolium bromide, which finds applications in ionic liquids . Ionic liquids possess unique properties like high thermal stability and conductivity, making them valuable in various industrial processes .
  • Methods : The method of application or experimental procedures for this application is not specified in the source .
  • Results : The potential results or outcomes obtained from this application are not specified in the source .

Oxidation of Alcohols

  • Application : 4-Methylthiazole is used in the oxidation of alcohols in N-Oxyl-immobilized silica gel/aqueous NaOCl disperse systems .
  • Methods : The method of application or experimental procedures for this application is not specified in the source .
  • Results : The potential results or outcomes obtained from this application are not specified in the source .

Antioxidant and Anti-inflammatory Applications

  • Application : 4-Methylthiazole derivatives have been found to exhibit antioxidant and anti-inflammatory properties . These properties make them potential candidates for the development of new therapeutic agents for diseases associated with oxidative stress and inflammation .
  • Methods : The antioxidant and anti-inflammatory activities of 4-Methylthiazole derivatives are evaluated using various in vitro assays .
  • Results : The 4-Methylthiazole derivatives demonstrated greater effectiveness compared to standard drugs, indicating their potential as potent therapeutics for inflammation treatment .

Synthesis of Ionic Liquids

  • Application : 4-Methylthiazole is used in the synthesis of 3-butyl-4-methylthiazolium bromide, which finds applications in ionic liquids . Ionic liquids possess unique properties like high thermal stability and conductivity, making them valuable in various industrial processes .
  • Methods : The method of application or experimental procedures for this application is not specified in the source .
  • Results : The potential results or outcomes obtained from this application are not specified in the source .

Oxidation of Alcohols

  • Application : 4-Methylthiazole is used in the oxidation of alcohols in N-Oxyl-immobilized silica gel/aqueous NaOCl disperse systems .
  • Methods : The method of application or experimental procedures for this application is not specified in the source .
  • Results : The potential results or outcomes obtained from this application are not specified in the source .

properties

IUPAC Name

4-methyl-1,3-thiazole
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InChI

InChI=1S/C4H5NS/c1-4-2-6-3-5-4/h2-3H,1H3
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InChI Key

QMHIMXFNBOYPND-UHFFFAOYSA-N
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Canonical SMILES

CC1=CSC=N1
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Molecular Formula

C4H5NS
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DSSTOX Substance ID

DTXSID5027300
Record name 4-Methylthiazole
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Molecular Weight

99.16 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Clear, colourless liquid; nutty, green odour
Record name 4-Methylthiazole
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Boiling Point

132 °C @ 743 MM HG, 133.00 to 134.00 °C. @ 760.00 mm Hg
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Solubility

SOL IN WATER, ALCOHOL, ETHER, Slightly soluble in water; Soluble in fats, most organic solvents, Miscible at room temperature (in ethanol)
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Density

1.112 @ 25 MM HG, 1.088-1.092
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Vapor Pressure

8.6 [mmHg]
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Product Name

4-Methylthiazole

CAS RN

693-95-8
Record name 4-Methylthiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylthiazole
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4-Methylthiazole
Reactant of Route 3
4-Methylthiazole
Reactant of Route 4
4-Methylthiazole
Reactant of Route 5
4-Methylthiazole
Reactant of Route 6
4-Methylthiazole

Citations

For This Compound
4,510
Citations
AE Evren, S Dawbaa, N Demokrat, ŞA Yavuz… - Journal of Molecular …, 2021 - Elsevier
… In this study, novel (benz)azole derivatives including 4-methylthiazole were synthesized and investigated for their antimicrobial activity. The final compounds showed antibacterial …
Number of citations: 10 www.sciencedirect.com
AM Omar, S Ihmaid, ESE Habib, SS Althagfan… - Bioorganic …, 2020 - Elsevier
A series of novel 2-Amino-4-Methylthiazole analogs were developed via three-step reaction encompassing hydrazine-1-carboximidamide motif to combat Gram-positive and Gram-…
Number of citations: 30 www.sciencedirect.com
LR Cerecedo, JG Tolpin - Journal of the American Chemical …, 1937 - ACS Publications
… tory, a study of 4-methylthiazole-5-acetic acid and some of its … the direct reduction of ethyl 4-methylthiazole5-acetate to the … of 4-methylthiazole-5-acetic acid, were prepared. They were …
Number of citations: 26 pubs.acs.org
G Meng, M Wang, A Zheng, J Dou… - Green Chemistry Letters …, 2014 - Taylor & Francis
… In summary, a new facile one-pot synthesis method of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives from the commercially available materials has been developed in this …
Number of citations: 17 www.tandfonline.com
L Miyan, A Ahmad - Journal of Molecular Liquids, 2018 - Elsevier
The synthesized hydrogen bonded charge transfer (CT) complex between 2-amino-4-methylthiazole (AMT) and chloranilic acid (CLA) was characterized using various spectral …
Number of citations: 36 www.sciencedirect.com
CR Harington, RCG Moggridge - Journal of the Chemical Society …, 1939 - pubs.rsc.org
… The opportunity was also taken to prepare p-(4-methylthiazole-5)-ethylamine, which is formed smoothly on heating the amino-acid (IV) in admixture with diphenylamine. This compound, …
Number of citations: 15 pubs.rsc.org
CN Cummings, I Kleiner, NR Walker - The Journal of Physical …, 2023 - ACS Publications
… for 4-methylthiazole···H 2 O (XIAM result is 340.05(56) cm –1 ) than that for the 4-methylthiazole … This is likely to be a result of internal charge redistribution within the 4-methylthiazole …
Number of citations: 6 pubs.acs.org
RB Kilaru, KR Valasani, NK Yellapu, HP Osuru… - Bioorganic & medicinal …, 2014 - Elsevier
… Under these circumstances, we aimed at the structural modification of 4-methylthiazole-5-carboxylic acid (1) to synthesize novel, safe and effective derivatives that can represent a …
Number of citations: 9 www.sciencedirect.com
M Pagacz-Kostrzewa, D Bumażnik, S Coussan… - Molecules, 2022 - mdpi.com
The structure, tautomerization pathways, vibrational spectra, and photochemistry of 2-amino-4-methylthiazole (AMT) molecule were studied by matrix isolation FTIR spectroscopy and …
Number of citations: 3 www.mdpi.com
WE Marsh, WE Hatfield, DJ Hodgson - Inorganic Chemistry, 1983 - ACS Publications
… Discussion of the Reaction Scheme The reaction of 4-methylthiazole with anhydrous copper(… of a symmetric dimeric unit with one independent 4-methylthiazole and one 7V,7V-dimethyl- …
Number of citations: 11 pubs.acs.org

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